Fagomine

Description

This compound has been reported in Bombyx mori, Lycium chinense, and other organisms with data available.

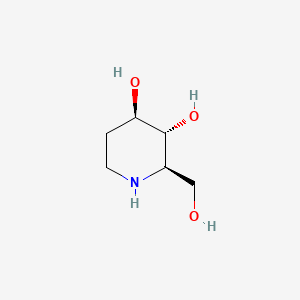

structure in first source

Properties

IUPAC Name |

(2R,3R,4R)-2-(hydroxymethyl)piperidine-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3/c8-3-4-6(10)5(9)1-2-7-4/h4-10H,1-3H2/t4-,5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZNNBIPIQWYLDM-HSUXUTPPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C(C1O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@@H]([C@H]([C@@H]1O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10201243 | |

| Record name | Fagomine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10201243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Fagomine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033453 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

53185-12-9 | |

| Record name | Fagomine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53185-12-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fagomine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053185129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fagomine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10201243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Fagomine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1M10C1P4SM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Fagomine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033453 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

186 - 188 °C | |

| Record name | Fagomine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033453 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the Chemical and Biological Properties of Fagomine

Fagomine is a natural iminosugar, an alkaloid first identified in buckwheat (Fagopyrum esculentum), that has garnered significant interest within the scientific community for its potential therapeutic applications.[1] As a member of the piperidine class of compounds, its structure is analogous to monosaccharides, enabling it to function as a competitive inhibitor of various glycosidases.[1][2] This guide provides a detailed overview of the chemical structure, biological activity, and relevant experimental methodologies for this compound, tailored for researchers and professionals in drug development.

Chemical Structure and Physicochemical Properties

This compound, systematically named (2R,3R,4R)-2-(hydroxymethyl)piperidine-3,4-diol, is a polyhydroxylated piperidine.[3][4] Its chemical identity and key properties are summarized below.

| Property | Value | Reference(s) |

| IUPAC Name | (2R,3R,4R)-2-(hydroxymethyl)piperidine-3,4-diol | [3][4] |

| Molecular Formula | C₆H₁₃NO₃ | [3][5][6] |

| Molecular Weight | 147.17 g/mol | [6][7] |

| CAS Number | 53185-12-9 | [3][5][6] |

| SMILES | OC[C@H]1NCC--INVALID-LINK--[C@@H]1O | [6] |

| Appearance | Yellow powder | [5] |

| Melting Point | 185-186 °C | [5] |

| Solubility | Soluble in water (≥ 36 mg/mL) and DMSO. | [3][5] |

| Storage Conditions | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year. | [7][8] |

Biological Activity: Glycosidase Inhibition

This compound functions as a mild, competitive inhibitor of several α- and β-glycosidases.[5][9] This inhibitory action is central to its observed biological effects, such as the reduction of postprandial hyperglycemia.[10] The inhibitor constant (Ki) values for this compound against various glycosidases are presented below.

| Enzyme | Source | Kᵢ Value (μM) | Reference(s) |

| Amyloglucosidase | Aspergillus niger | 4.8 | [5][6][8][9][11] |

| β-Glucosidase | Bovine | 39 | [5][6][8][9][11] |

| Isomaltase | Yeast | 70 | [5][6][8][9][11] |

Beyond glycosidase inhibition, this compound has been shown to reduce intracellular reactive oxygen species (ROS) and selectively agglutinate fimbriated enterobacteria like E. coli, thereby inhibiting their adhesion to the intestinal mucosa.[7][11]

Mechanism of Action: Modulation of Carbohydrate Digestion

The primary mechanism by which this compound exerts its hypoglycemic effect is through the competitive inhibition of intestinal α-glucosidases, such as sucrase and isomaltase. By binding to the active sites of these enzymes, this compound prevents the breakdown of complex carbohydrates into absorbable monosaccharides, thus delaying and reducing the absorption of glucose into the bloodstream.

Experimental Protocols

In Vivo Evaluation of this compound on a High-Energy-Dense Diet in Rats

This protocol details an in vivo study to assess the effects of this compound on metabolic parameters in rats fed a high-fat, high-sucrose diet.

1. Animal Model and Housing:

-

Species: Male Sprague-Dawley rats (22 weeks old).

-

Housing: Maintained under standard laboratory conditions with controlled temperature and a 12-hour light/dark cycle. All procedures are conducted in the morning to minimize circadian rhythm effects.[7]

2. Diet Groups:

-

Control Group (STD): Fed a standard laboratory diet.

-

High-Fat High-Sucrose Group (HFHS): Fed a modified high-fat, high-sucrose diet.

-

This compound Group (HFHS+FG): Fed the HFHS diet supplemented with 0.065% this compound. The this compound concentration is adjusted to maintain a ratio of 2 mg of this compound per gram of sucrose.[7]

3. Experimental Procedure:

-

Rats are randomly assigned to one of the three dietary groups.

-

Feed consumption is monitored daily throughout the experiment.

-

Body weight is measured at the beginning and end of the nutritional intervention period.

-

At the end of the study, fasting blood glucose levels are measured.

4. Outcome Measures:

-

Change in body weight.

-

Total feed consumption.

-

Fasting blood glucose levels.

-

Analysis of gut microbiota composition (e.g., proportion of Enterobacteriales).[7]

Chemo-enzymatic Synthesis of a D-Fagomine Precursor

This protocol describes the synthesis of a precursor to D-Fagomine using an immobilized fructose-6-phosphate aldolase (FSA) from Escherichia coli.[2]

1. Enzyme Immobilization:

-

The FSA enzyme is immobilized on various supports, such as magnetic nanoparticle clusters (mNC-NH₂), cobalt-chelated agarose (Co-IDA), or glyoxal-agarose, to enhance stability and reusability.[2][12]

2. Reaction Conditions:

-

Reaction Medium: The reaction mixture contains 45 mM dihydroxyacetone (DHA) as the donor substrate and 30 mM 3-azido-2-hydroxypropanal (β-CHO) as the acceptor substrate in 50 mM HEPES buffer (pH 8.0).[2]

-

Enzyme Concentration: 1 U/mL of immobilized FSA is added to the reaction.

-

Temperature: The reaction is performed at 25°C with orbital stirring.[2]

-

Reaction Volume: Typically 10 mL (or 1 mL for the mNC-NH₂ derivative).[2]

3. Monitoring and Analysis:

-

The reaction progress is monitored by measuring the formation of the pre-D-fagomine product.

-

The concentration of the product can be determined using High-Performance Liquid Chromatography (HPLC).[12]

4. Outcome Measures:

-

Reaction Yield (%): The percentage of the limiting substrate converted to the desired product.

-

Conversion (%): The percentage of the substrate consumed.

-

Initial Reaction Rate (mM/min): The rate of product formation at the beginning of the reaction.[2]

This detailed guide provides a foundational understanding of this compound's chemical structure and biological function, offering valuable information for researchers engaged in the fields of medicinal chemistry and drug discovery.

References

- 1. This compound | 53185-12-9 [chemicalbook.com]

- 2. Synthesis of a precursor of D-fagomine by immobilized fructose-6-phosphate aldolase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. creative-enzymes.com [creative-enzymes.com]

- 4. This compound | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

- 5. chembk.com [chembk.com]

- 6. molnova.com [molnova.com]

- 7. This compound | ROS | glycosidase | TargetMol [targetmol.com]

- 8. abmole.com [abmole.com]

- 9. selleckchem.com [selleckchem.com]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

- 12. researchgate.net [researchgate.net]

Fagomine: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fagomine, a polyhydroxylated piperidine alkaloid, is an iminosugar with notable biological activities, including antihyperglycemic and immunomodulatory effects. This technical guide provides an in-depth overview of the natural sources and distribution of this compound, detailed experimental protocols for its extraction and quantification, and an exploration of its known signaling pathways. Quantitative data are presented in a clear tabular format for comparative analysis, and key pathways are visualized using Graphviz diagrams to facilitate understanding of its biosynthesis and mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources and Distribution of this compound

This compound was first isolated from buckwheat (Fagopyrum esculentum) and has since been identified in a variety of other plant species. Its concentration can vary significantly depending on the plant part, species, and processing methods.

Primary Natural Sources

The most significant natural source of this compound is buckwheat, where it is found in various parts of the plant.[1][2][3] Other notable sources include mulberry leaves (Morus alba) and the roots of the goji berry plant (Lycium chinense).[2][4]

Distribution in Foodstuffs

This compound is a stable compound that can withstand various food processing techniques such as boiling, baking, and frying.[5] Consequently, it is present in a range of buckwheat-based food products. The estimated daily intake of this compound from a diet rich in buckwheat products is between 3 and 17 mg.[5]

Quantitative Distribution of this compound

The following table summarizes the concentration of this compound found in various natural sources and food products.

| Natural Source/Food Product | Plant Part/Type | This compound Concentration (mg/kg) | Reference(s) |

| Buckwheat (Fagopyrum esculentum) | Groats | 6.7 - 44 | [2][3] |

| Bran | Variable | [1][2] | |

| Leaves | Variable | [1][2] | |

| Flour | Variable | [1][2] | |

| Buckwheat-Based Foodstuffs | Various | 1 - 25 | [2] |

| Mulberry (Morus alba) | Leaves | Variable, minor component | [2][3] |

| Goji (Lycium chinense) | Root Bark | Present | [4] |

| Xanthocercis zambesiaca | Roots | ~1300 | [2] |

Experimental Protocols

Extraction of this compound from Plant Material

This protocol is a synthesized methodology based on common practices for extracting iminosugars from plant sources.

Objective: To extract this compound from dried plant material (e.g., buckwheat groats).

Materials:

-

Dried and milled plant material

-

Methanol or Ethanol

-

Water

-

Solid Phase Extraction (SPE) cartridges (Cation exchange)

-

Ammonia solution

-

Formic acid

-

Centrifuge

-

Rotary evaporator

-

Lyophilizer (optional)

Procedure:

-

Maceration: Suspend the milled plant material in an 80% aqueous methanol or ethanol solution. The solvent-to-sample ratio should be approximately 10:1 (v/w).

-

Extraction: Stir the suspension at room temperature for at least 4 hours. For enhanced extraction efficiency, ultrasonication can be employed.

-

Centrifugation: Centrifuge the mixture to pellet the solid plant material.

-

Supernatant Collection: Carefully decant and collect the supernatant.

-

Re-extraction: Repeat the extraction process on the pellet with fresh solvent to ensure complete extraction of this compound.

-

Solvent Evaporation: Combine the supernatants and remove the organic solvent using a rotary evaporator under reduced pressure.

-

Aqueous Suspension: The resulting aqueous extract can be lyophilized or directly subjected to purification.

-

Purification by SPE:

-

Condition a cation exchange SPE cartridge with methanol and then with water.

-

Load the aqueous extract onto the cartridge.

-

Wash the cartridge with water to remove neutral and anionic compounds.

-

Elute the this compound and other basic compounds with a solution of 2% ammonia in methanol.

-

-

Final Preparation: Evaporate the eluate to dryness under a stream of nitrogen or using a rotary evaporator. The dried residue contains the purified this compound fraction.

Quantification of this compound by HPLC-MS

This protocol outlines the analytical procedure for the quantification of this compound using High-Performance Liquid Chromatography coupled with Mass Spectrometry.

Objective: To quantify the concentration of this compound in an extracted sample.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Mass Spectrometer (MS) with an Electrospray Ionization (ESI) source

-

Cation exchange HPLC column

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

This compound analytical standard

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of this compound in a suitable solvent (e.g., water or mobile phase) at known concentrations to generate a calibration curve.

-

Sample Preparation: Reconstitute the dried extract from the purification step in a known volume of the initial mobile phase. Filter the sample through a 0.22 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Column: Cation exchange column (e.g., TSKgel Amide-80).

-

Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Program: A typical gradient would start with a high percentage of mobile phase B, gradually decreasing to elute the polar this compound. The specific gradient will need to be optimized based on the column and system.

-

Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for higher selectivity and sensitivity. The precursor ion for this compound ([M+H]⁺) is m/z 148.1.

-

Optimization: Optimize MS parameters such as capillary voltage, cone voltage, and collision energy using the this compound standard to achieve the best signal intensity.

-

-

Quantification:

-

Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.

-

Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

-

Biosynthetic and Signaling Pathways

Hypothetical Biosynthetic Pathway of this compound

The exact biosynthetic pathway of this compound in plants has not been fully elucidated. However, based on the biosynthesis of the structurally similar iminosugar, 1-deoxynojirimycin (DNJ), a hypothetical pathway can be proposed.[6][7][8][9] This pathway likely starts from a common sugar precursor and involves a series of enzymatic reactions including amination, cyclization, and reduction.

This compound and the AMPK Signaling Pathway

This compound has been shown to exert some of its beneficial effects, such as reducing oxidative stress, through the activation of the AMP-activated protein kinase (AMPK) signaling pathway. AMPK is a key cellular energy sensor that, once activated, triggers a cascade of downstream events aimed at restoring cellular energy balance.

Experimental Workflow for Studying this compound's Effect on Signaling Pathways

The following diagram illustrates a typical experimental workflow to investigate the impact of this compound on a specific cellular signaling pathway.

Conclusion

This compound is a promising iminosugar with a well-documented presence in buckwheat and other plant sources. Its stability in food processing makes it a relevant compound in nutritional science. The methodologies for its extraction and quantification are well-established, relying on standard chromatographic techniques. The emerging understanding of its role in activating the AMPK signaling pathway provides a mechanistic basis for its observed antioxidant and other health-promoting effects. This technical guide serves as a foundational resource for further research into the therapeutic potential of this compound, providing the necessary information for its isolation, characterization, and biological investigation. Further studies are warranted to fully elucidate its biosynthetic pathway in plants and to explore its effects on other cellular signaling cascades.

References

- 1. Treasure from garden: Bioactive compounds of buckwheat - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Determination of D-fagomine in buckwheat and mulberry by cation exchange HPLC/ESI-Q-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Systematic Review of Chemical Constituents in the Genus Lycium (Solanaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buckwheat benefits linked to d-fagomine content [nutraingredients.com]

- 6. 1-Deoxynojirimycin - Wikipedia [en.wikipedia.org]

- 7. 1-Deoxynojirimycin: a comprehensive review of sources, biosynthesis pathways, strategies to enhance its production, and anti-diabetic activities - Food & Function (RSC Publishing) [pubs.rsc.org]

- 8. Frontiers | A Novel Strategy to Regulate 1-Deoxynojirimycin Production Based on Its Biosynthetic Pathway in Streptomyces lavendulae [frontiersin.org]

- 9. A Novel Strategy to Regulate 1-Deoxynojirimycin Production Based on Its Biosynthetic Pathway in Streptomyces lavendulae - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery, Isolation, and Biological Significance of D-Fagomine from Buckwheat: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Fagomine, a polyhydroxylated piperidine iminosugar, was first identified in the seeds of buckwheat (Fagopyrum esculentum Moench).[1] As a structural analog of D-glucose, D-fagomine has garnered significant attention within the scientific community for its potential as a bioactive compound with therapeutic applications. This technical guide provides an in-depth overview of the discovery, isolation, and purification of D-fagomine from buckwheat, along with a detailed exploration of its known biological activities and associated signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development.

Quantitative Analysis of D-Fagomine in Buckwheat

The concentration of D-fagomine varies across different parts of the buckwheat plant. Quantitative analysis, primarily conducted using High-Performance Liquid Chromatography coupled with Electrospray Ionization Quadrupole Mass Spectrometry (HPLC-ESI-Q-MS), has provided valuable data on its distribution.[2]

| Plant Material | D-Fagomine Concentration (mg/kg) | Reference |

| Buckwheat Groats | 6.7 - 44 | [2] |

| Buckwheat Leaves | Variable | [2] |

| Buckwheat Bran | Variable | [2] |

| Buckwheat Flour | Variable | [2] |

Experimental Protocols: Isolation and Purification of D-Fagomine

While a standardized, large-scale protocol for the isolation of D-fagomine from buckwheat is not extensively detailed in the literature, a plausible and efficient methodology can be constructed based on established principles of natural product chemistry, particularly the purification of iminosugars. The following protocol outlines a multi-step process for the extraction, purification, and crystallization of D-fagomine.

Extraction

Objective: To extract D-fagomine and other small molecules from buckwheat seeds into a solvent.

Methodology:

-

Milling: Buckwheat seeds are finely milled to increase the surface area for efficient extraction.

-

Solvent Extraction: The milled buckwheat is suspended in an aqueous ethanol solution (e.g., 70% ethanol in water). The polar nature of the solvent facilitates the extraction of polar compounds like D-fagomine.

-

Solid-Liquid Separation: The mixture is agitated for a defined period and then subjected to centrifugation or filtration to separate the liquid extract from the solid plant material.

-

Concentration: The resulting supernatant is concentrated under reduced pressure using a rotary evaporator to remove the ethanol, yielding a crude aqueous extract.

Purification using Ion-Exchange Chromatography

Objective: To separate D-fagomine from other charged and uncharged molecules in the crude extract.

Methodology:

-

Column Preparation: A cation-exchange chromatography column (e.g., Dowex 50WX8) is packed and equilibrated with a low concentration acidic buffer.

-

Sample Loading: The crude aqueous extract is acidified and loaded onto the column. D-fagomine, being a secondary amine, will be protonated and bind to the negatively charged resin.

-

Washing: The column is washed with deionized water to remove neutral and negatively charged impurities.

-

Elution: D-fagomine is eluted from the column using a gradient of a basic solution, such as ammonium hydroxide. The increasing pH deprotonates the D-fagomine, releasing it from the resin.

-

Fraction Collection: Fractions are collected and monitored for the presence of D-fagomine using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or HPLC.

Crystallization

Objective: To obtain highly purified D-fagomine in a crystalline form.

Methodology:

-

Concentration: The fractions containing D-fagomine are pooled and concentrated to a syrup.

-

Solvent Addition: A suitable anti-solvent, such as ethanol or acetone, is slowly added to the concentrated syrup to induce crystallization.

-

Cooling: The solution is cooled to a low temperature (e.g., 4°C) to further promote crystal formation.

-

Isolation and Drying: The resulting crystals are isolated by filtration, washed with a small amount of the anti-solvent, and dried under vacuum to yield pure D-fagomine.

Experimental Workflow Visualization

Caption: Workflow for the isolation and purification of D-fagomine from buckwheat.

Biological Activities and Signaling Pathways

D-fagomine exhibits a range of biological activities that are of significant interest for drug development.

Modulation of Postprandial Blood Glucose

D-fagomine has been shown to lower postprandial blood glucose levels.[3][4] This effect is attributed to its ability to inhibit intestinal α-glucosidases, the enzymes responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. By slowing down carbohydrate digestion, D-fagomine helps to manage blood sugar spikes after meals.[3]

| Parameter | Effect of D-Fagomine (1-2 mg/kg body weight) | Reference |

| Postprandial Blood Glucose AUC (0-120 min) | 20% reduction | [3] |

| Time to Maximum Blood Glucose Concentration (Tmax) | Shifted by 15 minutes | [3] |

Modulation of Gut Microbiota

D-fagomine can selectively modulate the composition of the gut microbiota.[5][6][7] It has been observed to inhibit the adhesion of potentially pathogenic bacteria, such as Enterobacteriaceae, to the intestinal mucosa, while promoting the adhesion of beneficial bacteria like Lactobacillus acidophilus.[3] This suggests a prebiotic-like effect, contributing to a healthier gut environment.

| Bacterial Group | Effect of D-Fagomine | Reference |

| Enterobacteriaceae (adhesion) | 95-99% inhibition | [3] |

| Lactobacillus acidophilus (adhesion) | 56% promotion | [3] |

Anti-Inflammatory and Antioxidant Effects

Recent studies have elucidated the role of D-fagomine in mitigating inflammation and oxidative stress. One of the key signaling pathways involved is the AMPK/SIRT1/PGC-1α pathway.

AMPK/SIRT1/PGC-1α Signaling Pathway

D-fagomine has been shown to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activated AMPK, in turn, increases the expression of Sirtuin 1 (SIRT1), a protein deacetylase, and Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial biogenesis and antioxidant defense. This cascade ultimately leads to a reduction in oxidative stress.

Caption: The AMPK/SIRT1/PGC-1α signaling pathway activated by D-fagomine.

Conclusion

D-fagomine, a naturally occurring iminosugar from buckwheat, presents a compelling profile as a potential therapeutic agent. Its discovery and subsequent research have revealed its multifaceted biological activities, including the modulation of blood glucose, gut microbiota, and inflammatory responses. The detailed experimental protocols and understanding of its mechanism of action, as outlined in this guide, provide a solid foundation for further research and development. The continued exploration of D-fagomine holds promise for the development of novel nutraceuticals and pharmaceuticals targeting metabolic and inflammatory diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Determination of D-fagomine in buckwheat and mulberry by cation exchange HPLC/ESI-Q-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. d-Fagomine lowers postprandial blood glucose and modulates bacterial adhesion | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 5. mdpi.com [mdpi.com]

- 6. Fiber-like Action of d-Fagomine on the Gut Microbiota and Body Weight of Healthy Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fiber-like Action of d-Fagomine on the Gut Microbiota and Body Weight of Healthy Rats - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of Fagomine in Fagopyrum esculentum: A Technical Guide for Researchers

Introduction

D-fagomine is a polyhydroxylated piperidine iminosugar first discovered in buckwheat (Fagopyrum esculentum Moench).[1] As a structural mimic of monosaccharides, fagomine exhibits significant biological activities, including the inhibition of glycosidases, which has garnered interest for its potential therapeutic applications in managing metabolic disorders.[2][3] For researchers, scientists, and drug development professionals, a thorough understanding of its biosynthesis is crucial for harnessing its potential through biotechnological production or the development of novel derivatives.

This technical guide provides a comprehensive overview of the current knowledge on the biosynthesis of this compound. It is important to note that the complete in vivo biosynthetic pathway in Fagopyrum esculentum has not yet been fully elucidated. Therefore, this document presents a putative pathway based on analogous iminosugar biosynthesis in other organisms and evidence from chemo-enzymatic synthesis studies. Furthermore, this guide offers detailed quantitative data, relevant experimental protocols, and workflow diagrams to serve as a practical resource for the scientific community.

A Putative Biosynthesis Pathway for this compound

The biosynthesis of iminosugars in plants and microorganisms often originates from primary carbohydrate metabolism. For the piperidine iminosugar 1-deoxynojirimycin (DNJ), studies in Streptomyces lavendulae have shown a pathway starting from fructose-6-phosphate.[4][5] A similar origin is plausible for this compound in Fagopyrum esculentum. The proposed pathway involves a series of enzymatic reactions, including amination, dephosphorylation, oxidation, cyclization, and reduction.

The key steps in the putative biosynthesis of this compound are hypothesized as follows:

-

Amination of a Sugar Phosphate: The pathway likely initiates with the amination of a sugar phosphate, such as fructose-6-phosphate, from the glycolysis pathway. This step introduces the nitrogen atom that will become part of the piperidine ring. An aminotransferase is the probable enzyme for this reaction.

-

Dephosphorylation: The phosphate group is then removed from the sugar backbone by a phosphatase.

-

Oxidation and Cyclization: The amino-sugar then undergoes oxidation, likely at the C6 position, to form a 6-oxo intermediate. This intermediate is unstable and would spontaneously cyclize via a C2-N-C6 linkage to form the piperidine ring structure.

-

Dehydration and Reduction: The cyclic intermediate would then undergo dehydration and subsequent reduction steps, catalyzed by dehydratases and reductases, respectively, to yield the final D-fagomine molecule.

Caption: A putative biosynthesis pathway of D-fagomine in Fagopyrum esculentum.

Quantitative Data of this compound in Fagopyrum esculentum

The concentration of D-fagomine and its diastereomers varies across different parts of the buckwheat plant and in derived food products. The following table summarizes the reported quantitative data.

| Sample Type | D-fagomine (mg/kg) | 3,4-di-epi-fagomine (mg/kg) | Reference |

| Buckwheat Groats | 6.7 - 44 | 1.0 - 43 | [1][6] |

| Buckwheat Bran | Not specified | Not specified | [6] |

| Buckwheat Leaves | Not specified | Not specified | [6] |

| Buckwheat Flour | Not specified | Not specified | [6] |

| Buckwheat Bread | ~24 | Not specified | [7] |

| Buckwheat Cookies | ~15 | Not specified | [7] |

Experimental Protocols

Protocol 1: Quantification of this compound in Fagopyrum esculentum by Cation Exchange HPLC/ESI-Q-MS

This protocol is adapted from the validated method for the determination of D-fagomine in buckwheat.[1][6]

1. Sample Preparation and Extraction

-

Homogenization: Mill the dried plant material (e.g., groats, leaves) to a fine powder.

-

Extraction:

-

Weigh 1 g of the homogenized sample into a centrifuge tube.

-

Add 10 mL of 0.1 M HCl.

-

Vortex for 1 minute and sonicate for 15 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Collect the supernatant.

-

Repeat the extraction process on the pellet with another 10 mL of 0.1 M HCl.

-

Combine the supernatants.

-

-

Solid-Phase Extraction (SPE) Cleanup:

-

Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

-

Load the combined supernatant onto the cartridge.

-

Wash the cartridge with 5 mL of water.

-

Elute the this compound with 5 mL of 0.5 M HCl.

-

-

Final Preparation:

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 1 mL of the mobile phase.

-

Filter through a 0.22 µm syringe filter before analysis.

-

2. HPLC-MS Analysis

-

Chromatographic System: HPLC system coupled with a single quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Column: Cation exchange column (e.g., Poly-S-A, 200 x 4.6 mm, 5 µm).

-

Mobile Phase: Isocratic elution with 30 mM ammonium formate buffer (pH 3.5).

-

Flow Rate: 0.8 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 20 µL.

-

Mass Spectrometry Detection:

-

Ionization Mode: Positive ESI.

-

Scan Mode: Selected Ion Monitoring (SIM).

-

Monitored m/z: 148.1 for this compound and its isomers.

-

Capillary Voltage: 3.5 kV.

-

Cone Voltage: 30 V.

-

Source Temperature: 120°C.

-

Desolvation Temperature: 350°C.

-

Caption: Experimental workflow for the quantification of this compound.

Protocol 2: Chemo-enzymatic Synthesis of a D-fagomine Precursor

This protocol describes the synthesis of a D-fagomine precursor via an aldol reaction catalyzed by Fructose-6-phosphate aldolase (FSA), based on published methods.[8][9][10]

1. Enzyme Preparation (Immobilization)

-

For enhanced stability and reusability, FSA can be immobilized on various supports, such as glyoxal-agarose.[9]

-

The immobilization yield and retained activity should be determined. A typical procedure involves incubating the enzyme solution with the activated support, followed by washing to remove unbound enzyme.

2. Aldol Addition Reaction

-

Reaction Mixture:

-

Prepare a reaction buffer (e.g., 50 mM HEPES, pH 8.0).

-

Add the substrates: dihydroxyacetone (DHA, donor) and an appropriate N-protected amino-aldehyde (acceptor), for example, 3-(benzyloxycarbonylamino)propanal. A typical molar ratio would be 1.5:1 (DHA:aldehyde).

-

Suggested concentrations are 45 mM DHA and 30 mM of the amino-aldehyde.

-

-

Enzyme Addition:

-

Add soluble or immobilized FSA to the reaction mixture to a final activity of approximately 1 U/mL. One unit (U) is the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under specified conditions.

-

-

Reaction Conditions:

-

Incubate the reaction mixture at 25°C with gentle agitation.

-

Monitor the reaction progress by taking samples at regular intervals and analyzing them by HPLC.

-

3. Product Analysis

-

The consumption of the aldehyde substrate and the formation of the this compound precursor can be monitored by reverse-phase HPLC with UV detection.

4. Subsequent Chemical Steps

-

The resulting aldol adduct (a this compound precursor) can be converted to D-fagomine through subsequent chemical steps, typically involving deprotection of the amino group and reductive amination to form the piperidine ring.

Caption: Workflow for the chemo-enzymatic synthesis of a D-fagomine precursor.

Conclusion and Future Perspectives

The biosynthesis of D-fagomine in Fagopyrum esculentum remains an open area of research. The putative pathway presented in this guide, based on analogous pathways and chemo-enzymatic synthesis, provides a logical framework for future investigation. For researchers in drug development, the provided protocols for quantification and synthesis offer practical tools for working with this promising iminosugar.

Future research should focus on validating the proposed biosynthetic pathway through:

-

Tracer studies: Using isotopically labeled precursors (e.g., ¹³C-glucose or ¹⁵N-glutamine) in Fagopyrum esculentum to track the incorporation of labels into the this compound molecule.

-

Enzyme identification and characterization: Isolating and characterizing the enzymes responsible for each step of the pathway from buckwheat tissues.

-

Genetic analysis: Identifying and cloning the genes encoding the biosynthetic enzymes. Transcriptomic and proteomic analyses of buckwheat tissues with varying this compound content could reveal candidate genes.

A complete understanding of the this compound biosynthetic pathway will be instrumental in developing high-yielding buckwheat varieties and establishing microbial systems for the sustainable production of this compound and its derivatives.

References

- 1. Determination of D-fagomine in buckwheat and mulberry by cation exchange HPLC/ESI-Q-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fiber-like Action of d-Fagomine on the Gut Microbiota and Body Weight of Healthy Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Buckwheat Iminosugar d-Fagomine Attenuates Sucrose-Induced Steatosis and Hypertension in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | A Novel Strategy to Regulate 1-Deoxynojirimycin Production Based on Its Biosynthetic Pathway in Streptomyces lavendulae [frontiersin.org]

- 5. A Novel Strategy to Regulate 1-Deoxynojirimycin Production Based on Its Biosynthetic Pathway in Streptomyces lavendulae - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of a precursor of D-fagomine by immobilized fructose-6-phosphate aldolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of a precursor of D-fagomine by immobilized fructose-6-phosphate aldolase - PMC [pmc.ncbi.nlm.nih.gov]

Fagomine: A Technical Guide to its Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fagomine, a polyhydroxylated piperidine alkaloid, is an iminosugar naturally occurring in various plants, most notably in buckwheat (Fagopyrum esculentum) seeds.[1] Its structural similarity to monosaccharides allows it to act as a competitive inhibitor of several glycosidases, making it a molecule of significant interest for its potential therapeutic applications in metabolic disorders. This technical guide provides a comprehensive overview of the physical and chemical properties of D-fagomine, detailed experimental protocols for its synthesis and analysis, and an exploration of its mechanism of action.

Physical and Chemical Properties

This compound is a white to yellow crystalline powder. Its key physicochemical properties are summarized in the table below, providing essential data for experimental design and formulation.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₃NO₃ | [2][3] |

| Molecular Weight | 147.17 g/mol | [2][3] |

| Melting Point | 185-186 °C | [2] |

| Boiling Point | 315.4 ± 42.0 °C (Predicted) | [2] |

| Density | 1.279 g/cm³ (Predicted) | [2] |

| Appearance | Yellow powder | [2] |

| Solubility | H₂O: ≥ 36 mg/mL; Soluble in DMSO | [2][3] |

| pKa | 14.16 ± 0.60 (Predicted) | [2] |

| Specific Rotation (α) | +23° (c=1 in H₂O); +37° (c=1 in 0.1M HCl) | [2] |

| CAS Number | 53185-12-9 | [2] |

| InChI Key | YZNNBIQWYLDM-HSUXUTPPSA-N | |

| SMILES | C(O)[C@@H]1--INVALID-LINK----INVALID-LINK--CCN1 |

Chemical Synthesis and Analysis

Chemo-enzymatic Synthesis of a D-fagomine Precursor

A two-step chemo-enzymatic synthesis has been developed, utilizing a fructose-6-phosphate aldolase (FSA) catalyzed aldol reaction as the key step.[2][3] This method is advantageous due to the use of an unphosphorylated donor substrate, which simplifies downstream processing.[2]

Methodology:

-

Reaction Setup: The reaction is performed in a 10 mL total volume containing 30 mM 3-(benzyloxycarbonylamino)propanal (β-CHO), 45 mM dihydroxyacetone (DHA), and 1 U/mL of Fructose-6-phosphate aldolase (FSA) in 50 mM HEPES buffer (pH 8.0).[2][3]

-

Immobilization (Optional but Recommended): For improved stability and reusability, FSA can be immobilized on supports like glyoxal-agarose. This allows for multiple reaction cycles and simplifies biocatalyst recovery.[2][3]

-

Incubation: The reaction mixture is incubated at 25°C with orbital stirring.[2][3]

-

Monitoring: The reaction progress is monitored by taking periodic samples and quantifying the concentrations of the substrate (β-CHO) and the product (pre-D-fagomine) by HPLC.[2]

-

Downstream Processing: The resulting precursor, pre-D-fagomine, can then be converted to D-fagomine through subsequent chemical steps, typically involving catalytic hydrogenation to remove the Cbz protecting group and induce reductive cyclization.

Total Synthesis from D-lyxose

An alternative approach involves the total synthesis of D-fagomine from the readily available starting material, D-lyxose.[4][5] This multi-step synthesis relies on key chemical transformations to construct the piperidine ring with the desired stereochemistry.

Key Steps:

-

Regioselective and Diastereoselective Amination: Introduction of a nitrogen-containing functional group at a specific position with controlled stereochemistry.

-

Hydroboration-Oxidation: Conversion of an alkene intermediate to an alcohol with anti-Markovnikov regioselectivity.

-

Appel Reaction: Transformation of an alcohol into an alkyl halide, facilitating subsequent cyclization.

-

Intramolecular Cyclization: Formation of the core piperidine ring structure.

Quantification by Cation Exchange HPLC/ESI-Q-MS

A reliable method for the quantification of this compound in various matrices, such as plant extracts and foodstuffs, utilizes cation exchange high-performance liquid chromatography coupled with electrospray ionization single quadrupole mass spectrometry (ESI-Q-MS).[1][6] This method allows for the separation of D-fagomine from its diastereomers.[1][6]

Experimental Protocol:

-

Chromatography System: A standard HPLC system equipped with a cation exchange column.

-

Mobile Phase: An aqueous buffer system, typically with a gradient of increasing ionic strength (e.g., ammonium formate) to elute the cationic iminosugars.

-

Detection: ESI-MS operating in positive ion mode.

-

Quantification: Selected Ion Monitoring (SIM) of the protonated molecular ion [M+H]⁺ of this compound (m/z 148.1).

-

Validation: The method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy.

References

- 1. Determination of D-fagomine in buckwheat and mulberry by cation exchange HPLC/ESI-Q-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of a precursor of D-fagomine by immobilized fructose-6-phosphate aldolase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.plos.org [journals.plos.org]

- 4. pure.skku.edu [pure.skku.edu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Biological Activity Screening of Fagomine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fagomine is a natural iminosugar, a polyhydroxylated piperidine alkaloid, first isolated from buckwheat (Fagopyrum esculentum). Its structural similarity to monosaccharides allows it to interact with carbohydrate-metabolizing enzymes and other cellular targets, leading to a diverse range of biological activities. This technical guide provides an in-depth overview of the key biological activities of this compound, detailed experimental protocols for their assessment, and a summary of the known signaling pathways it modulates.

Core Biological Activities of this compound

This compound has demonstrated a spectrum of biological effects, with significant potential in the management of metabolic and inflammatory conditions. The primary activities of interest include α-glucosidase inhibition, antioxidant effects, and anti-inflammatory properties.

Data Presentation: Quantitative Analysis of this compound's Biological Activities

The following tables summarize the key quantitative data regarding the biological efficacy of this compound.

| Activity | Assay/Enzyme Source | Parameter | Value | Reference |

| α-Glucosidase Inhibition | Morus australis | IC50 | 0.18 mg/mL | [1] |

| α-Glucosidase Inhibition | Morus australis | Ki | 14 µg/mL (9.2 x 10⁻⁵ M) | [1] |

| Postprandial Glucose Reduction | Sprague-Dawley Rats (in vivo) | AUC (0-120 min) Reduction | 20% at 1-2 mg/kg body weight | [2][3] |

No specific IC50 values for DPPH radical scavenging, nitric oxide scavenging, or cytokine inhibition by pure this compound were identified in the provided search results. The presented protocols are standardized methods for assessing these activities.

Experimental Protocols

Detailed methodologies for the screening of this compound's primary biological activities are provided below.

α-Glucosidase Inhibition Assay

This assay determines the ability of this compound to inhibit the activity of α-glucosidase, an enzyme responsible for the breakdown of complex carbohydrates into absorbable monosaccharides.

Principle: The inhibitory activity is measured by quantifying the amount of p-nitrophenol (pNP) released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) upon enzymatic cleavage. The absorbance of the yellow-colored pNP is measured spectrophotometrically.

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae or other sources

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

This compound

-

Phosphate buffer (e.g., 50 mM, pH 6.8)

-

Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in the appropriate solvent (e.g., water or buffer).

-

In a 96-well plate, add 50 µL of phosphate buffer, 10 µL of α-glucosidase solution (1 U/mL), and 20 µL of various concentrations of this compound.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding 20 µL of 1 mM pNPG solution.

-

Incubate the reaction mixture at 37°C for 30 minutes.

-

Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃ solution.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Acarbose can be used as a positive control.

-

The percentage of inhibition is calculated using the following formula: % Inhibition = [ (Absorbance of control - Absorbance of sample) / Absorbance of control ] x 100

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant capacity of a compound.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance is proportional to the antioxidant activity.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

This compound

-

Methanol or ethanol

-

Ascorbic acid or Trolox (as a positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). The solution should be freshly prepared and protected from light.

-

Prepare various concentrations of this compound in methanol or ethanol.

-

In a 96-well plate, add 100 µL of the this compound solution to 100 µL of the DPPH solution.

-

For the control, add 100 µL of the solvent (methanol or ethanol) to 100 µL of the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [ (Absorbance of control - Absorbance of sample) / Absorbance of control ] x 100

Nitric Oxide (NO) Scavenging Assay in RAW 264.7 Macrophages

This cellular assay assesses the anti-inflammatory potential of this compound by measuring its ability to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

Principle: LPS, a component of the outer membrane of Gram-negative bacteria, induces an inflammatory response in macrophages, leading to the production of pro-inflammatory mediators, including nitric oxide (NO). The amount of NO produced is indirectly quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

96-well cell culture plates

-

Cell culture incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of approximately 5 x 10⁵ cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of the Griess reagent to each supernatant sample.

-

Incubate at room temperature for 10-15 minutes in the dark.

-

Measure the absorbance at 540 nm.

-

A standard curve using sodium nitrite is used to determine the nitrite concentration.

-

The percentage of NO inhibition is calculated by comparing the nitrite concentration in this compound-treated wells to that in LPS-stimulated wells without this compound.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating key cellular signaling pathways. The following diagrams illustrate the known and potential pathways influenced by this compound.

Experimental Workflow for Screening this compound's Biological Activity

Experimental workflow for screening the biological activities of this compound.

AMPK/SIRT1/PGC-1α Signaling Pathway

This compound has been shown to activate the AMP-activated protein kinase (AMPK) signaling pathway, which plays a central role in cellular energy homeostasis.

This compound's activation of the AMPK/SIRT1/PGC-1α signaling pathway.

Potential Modulation of the NF-κB Signaling Pathway

The anti-inflammatory effects of this compound, such as the inhibition of nitric oxide production, suggest a potential interaction with the NF-κB signaling pathway, a key regulator of inflammation.

Potential inhibitory effect of this compound on the NF-κB signaling pathway.

Potential Modulation of the PI3K/Akt Signaling Pathway

Given this compound's effects on glucose metabolism and cellular survival, it may also interact with the PI3K/Akt signaling pathway, a critical regulator of these processes.

Potential modulation of the PI3K/Akt signaling pathway by this compound.

Conclusion

This compound presents a compelling profile of biological activities with therapeutic potential, particularly in the realms of metabolic and inflammatory diseases. Its primary mechanism of action as an α-glucosidase inhibitor is well-documented. Further research to elucidate the precise molecular interactions with signaling pathways such as NF-κB and PI3K/Akt, and to quantify its antioxidant and anti-inflammatory efficacy, will be crucial in advancing this compound towards clinical applications. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers to systematically investigate and build upon the current understanding of this promising natural compound.

References

The Influence of Fagomine on Gut Microbiota: A Technical Overview of Initial Findings

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fagomine, a natural iminosugar, has garnered scientific interest for its potential health benefits, including its influence on metabolic processes and gut health. Initial studies have focused on elucidating the mechanisms by which this compound may exert its effects, with a particular emphasis on its interaction with the gut microbiota. This technical guide synthesizes the findings from these preliminary investigations, providing a detailed overview of the observed effects of this compound on the composition and function of the gut microbiome. The presented data, derived from both in vitro and preclinical animal models, suggest that this compound can selectively modulate bacterial populations, leading to downstream effects on host physiology, including a reduction in inflammatory markers and improvements in metabolic parameters. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive summary of the current state of knowledge, including quantitative data, detailed experimental methodologies, and a visualization of the proposed mechanisms of action.

Quantitative Effects of this compound on Gut Microbiota and Host Physiology

The following tables summarize the key quantitative data from initial studies on this compound. These findings highlight the significant changes observed in bacterial populations, inflammatory markers, and metabolic endpoints following this compound administration.

Table 1: Effects of this compound on Gut Microbiota Composition in Rats [1][2]

| Taxonomic Level | Genera Increased | Genera Decreased | Location |

| Phylum | Bacteroidetes | Firmicutes (ratio to Bacteroidetes decreased) | Cecal Content |

| Genus | Bacteroides, Prevotella, Clostridium, Dysgonomonas | Anaerofilum, Blautia, Oribacterium, Flavobacterium, Odoribacter | Cecal Content & Feces |

Table 2: Physiological and Metabolic Effects of D-Fagomine Supplementation in Rats [1][2][3][4]

| Parameter | Effect | Duration of Study |

| Body Weight Gain | Significantly reduced | 6 weeks |

| Plasma Acetate Concentration | Increased | 6 weeks |

| Plasma Leukotriene B4 (LTB4) | Significantly reduced | 6 months |

| Plasma Interleukin-6 (IL-6) | Significantly reduced | 6 months |

| Plasma 12-Hydroxyeicosatetraenoic acids (12-HETE) | Significantly reduced | Not Specified |

Table 3: In Vitro Effects of D-Fagomine on Bacterial Agglutination and Adhesion [5][6]

| Bacterial Group | Effect on Agglutination | Effect on Adhesion to Intestinal Mucosa |

| Enterobacteriaceae (E. coli, S. enterica) | 60% agglutination (P < 0.01) | 95-99% inhibition (P < 0.001) |

| Lactobacillus acidophilus | No effect | Promoted adhesion (56% of cells) |

| Bifidobacterium spp. | No effect | No effect |

Experimental Protocols

The following sections detail the methodologies employed in the key studies investigating the effects of this compound on the gut microbiota.

In Vivo Animal Study Protocol[1][3][7]

-

Animal Model: Male Sprague Dawley rats, 8-9 weeks old.

-

Housing: Housed in controlled conditions (60% humidity, 22 ± 2°C, 12h light-dark cycle).

-

Diet: Standard diet supplemented with D-fagomine. A control group received the standard diet without this compound. In some studies, a high-fat diet was used to induce pre-diabetic conditions.[4][7]

-

Duration: Studies ranged from 6 weeks to 6 months.

-

Sample Collection: Fecal samples were collected via abdominal massage. At the end of the study, cecal contents were collected. Blood samples were collected for plasma analysis.

-

Microbiota Analysis:

-

DNA Extraction: DNA was extracted from fecal and cecal samples.

-

16S rRNA Gene Sequencing: The V3-V4 region of the 16S rRNA gene was amplified and sequenced on an Illumina MiSeq platform.

-

Data Analysis: The 16S rRNA OTU counts were analyzed using bioinformatics packages such as Phyloseq and DESeq2 to determine the relative abundances of different taxa.

-

-

Metabolite and Inflammatory Marker Analysis:

-

Plasma concentrations of acetate, leukotriene B4, interleukin 6, and 12-hydroxyeicosatetraenoic acids were measured using appropriate analytical methods.

-

In Vitro Bacterial Adhesion and Agglutination Assay Protocol[5][6]

-

Bacterial Strains: Escherichia coli, Salmonella enterica serovar Typhimurium, Lactobacillus acidophilus, and Bifidobacterium spp.

-

Agglutination Assay:

-

Bacterial cultures were incubated with D-fagomine (0.14 mM).

-

The percentage of agglutinated bacteria was determined by measuring the decrease in optical density of the supernatant compared to a control without this compound.

-

-

Adhesion Assay:

-

Pig intestinal mucosa was used as the substrate.

-

Bacterial suspensions were incubated with the intestinal mucosa in the presence or absence of D-fagomine (0.14 mM).

-

The number of adhered bacteria was quantified by counting the cells in the supernatant.

-

Visualizing the Mechanisms of Action

The following diagrams illustrate the proposed signaling pathways and experimental workflows based on the initial studies of this compound's effect on the gut microbiota.

Caption: Logical flow of this compound's effect on the gut microbiota and host.

Caption: Experimental workflow for in vivo studies of this compound.

Caption: Proposed signaling pathway of this compound's anti-inflammatory effect.

References

- 1. mdpi.com [mdpi.com]

- 2. Fiber-like Action of d-Fagomine on the Gut Microbiota and Body Weight of Healthy Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of combined D-fagomine and omega-3 PUFAs on gut microbiota subpopulations and diabetes risk factors in rats fed a high-fat diet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fiber-like Action of d-Fagomine on the Gut Microbiota and Body Weight of Healthy Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. digital.csic.es [digital.csic.es]

- 7. researchgate.net [researchgate.net]

Fagomine's Role in Modulating Postprandial Blood Glucose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fagomine, a natural iminosugar (1,2-dideoxynojirimycin) originally isolated from buckwheat (Fagopyrum esculentum), has garnered significant attention for its potential role in managing postprandial hyperglycemia.[1][2] As a polyhydroxylated piperidine alkaloid, its structure mimics that of monosaccharides, allowing it to act as a competitive inhibitor of carbohydrate-hydrolyzing enzymes, particularly α-glucosidases.[3] This technical guide provides an in-depth overview of the current research on this compound, focusing on its mechanism of action, quantitative effects on postprandial blood glucose, and the experimental protocols used to elucidate these properties. The information is intended to support researchers, scientists, and drug development professionals in the evaluation and potential application of this compound as a nutraceutical or therapeutic agent for glycemic control.

Core Mechanism of Action: α-Glucosidase Inhibition

The primary mechanism by which this compound modulates postprandial blood glucose is through the competitive inhibition of α-glucosidases located in the brush border of the small intestine. These enzymes are responsible for the final step in the digestion of carbohydrates, breaking down oligosaccharides and disaccharides into absorbable monosaccharides like glucose.

By competitively binding to the active sites of these enzymes, this compound delays the breakdown of complex carbohydrates. This leads to a slower release and absorption of glucose into the bloodstream, resulting in a blunted and delayed postprandial glycemic response. Importantly, this compound does not appear to stimulate insulin secretion or significantly affect glucose transport across the small intestine, indicating its effects are localized to carbohydrate digestion.

Quantitative Data on this compound's Efficacy

In Vitro Enzyme Inhibition

This compound has been demonstrated to be a mild to moderate inhibitor of several glycosidases. The inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) provide a quantitative measure of its potency.

| Enzyme | Source | Substrate | This compound IC50 | This compound Ki | Reference |

| α-Glucosidase | Morus australis leaf | Maltose | 0.18 mg/mL | - | [4] |

| Amyloglucosidase | Aspergillus niger | - | - | 4.8 µM | [5][6] |

| β-Glucosidase | Bovine | - | - | 39 µM | [5][6] |

| Isomaltase | Yeast | - | - | 70 µM | [5][6] |

In Vivo Effects on Postprandial Glycemia in Animal Models

Studies in Sprague-Dawley rats have consistently shown this compound's ability to lower postprandial blood glucose levels in a dose-dependent manner when co-administered with a carbohydrate source.

| This compound Dose (per kg body weight) | Carbohydrate Load (per kg body weight) | Reduction in Glucose AUC (0-120 min) | Reduction in Cmax (Blood Glucose) | Shift in Tmax | Reference |

| 1 mg | 1 g Sucrose | 17% (P < 0.01) | From 5.8 mM to 5.4 mM | From 15 min to 30 min | [7] |

| 2 mg | 1 g Sucrose | 20% (P < 0.01) | From 5.8 mM to 4.8 mM | From 15 min to 30 min | [1][2][7] |

| 4 mg | 1 g Sucrose | 43% (P < 0.001) | From 5.8 mM to 4.4 mM | From 15 min to 45 min | [7] |

| 2 mg | 1 g Starch | Significant reduction (P < 0.05) | Not specified | Not specified |

Experimental Protocols

In Vitro α-Glucosidase Inhibition Assay

This protocol outlines a representative method for determining the inhibitory activity of this compound against α-glucosidase.

Methodology:

-

Enzyme Preparation: An α-glucosidase solution is prepared from sources like rat intestinal acetone powder or commercially available yeast α-glucosidase, diluted in a suitable buffer (e.g., 0.1 M maleate or phosphate buffer, pH 6.0-6.8).[8]

-

Reagent Preparation: Solutions of this compound at various concentrations and the substrate (e.g., p-nitrophenyl-α-D-glucopyranoside [pNPG] or maltose) are prepared in the same buffer.[3][8]

-

Reaction Mixture: In a 96-well plate, the α-glucosidase solution is pre-incubated with either the this compound solution or buffer (for control) for 5-10 minutes at 37°C.[8]

-

Reaction Initiation: The reaction is initiated by adding the substrate to the mixture.

-

Incubation and Termination: The mixture is incubated for a defined period (e.g., 20-30 minutes) at 37°C. The reaction is then stopped, typically by adding a solution of sodium carbonate (Na2CO3) or by boiling.[3][8]

-

Quantification: The amount of product formed (e.g., p-nitrophenol from pNPG) is quantified by measuring the absorbance at a specific wavelength (e.g., 405 nm) using a microplate reader.

-

Calculation: The percentage of enzyme inhibition is calculated relative to the control. The IC50 value, the concentration of this compound required to inhibit 50% of the enzyme's activity, is determined from the dose-response curve.

In Vivo Oral Glucose/Sucrose Tolerance Test (OGTT/OSTT) in Rats

This protocol describes a typical procedure to assess the in vivo efficacy of this compound on postprandial glycemia.

Methodology:

-

Animal Acclimatization and Fasting: Male Sprague-Dawley rats are acclimatized and then fasted overnight (e.g., 12-18 hours) with free access to water.

-

Baseline Blood Glucose: A baseline (time 0) blood sample is taken, typically via a tail prick, to measure fasting blood glucose levels using a glucometer.

-

Administration: The animals are divided into groups. The control group receives a carbohydrate solution (e.g., 1 g/kg sucrose or starch in water) via oral gavage. The test groups receive the same carbohydrate solution mixed with this compound at various dosages (e.g., 1, 2, or 4 mg/kg body weight).

-

Post-Dose Blood Sampling: Blood glucose levels are measured at multiple time points after administration, for instance, at 15, 30, 45, 60, and 120 minutes.[7]

-

Data Analysis: The data is used to plot blood glucose concentration over time. Key parameters such as the maximum blood glucose concentration (Cmax), the time to reach Cmax (Tmax), and the total Area Under the Curve (AUC) for the observation period (e.g., 0-120 min) are calculated and compared between the control and this compound-treated groups.[1]

Secondary Mechanisms and Additional Effects

Beyond its primary role as an α-glucosidase inhibitor, this compound has been shown to exert other biological effects that may contribute to metabolic health. In human umbilical vein endothelial cells (HUVECs) exposed to high glucose, this compound was found to attenuate oxidative stress by activating the AMPK/SIRT1/PGC-1α pathway. This suggests a potential protective effect on endothelial function, which is often compromised in hyperglycemic states. Furthermore, some studies indicate that this compound can modulate the gut microbiota by selectively agglutinating certain enterobacteria, which may have long-term implications for metabolic health.[1][2]

Conclusion

This compound effectively modulates postprandial blood glucose primarily by competitively inhibiting intestinal α-glucosidases, thereby delaying carbohydrate digestion and glucose absorption. Quantitative in vivo data from animal models robustly supports its dose-dependent efficacy in reducing glycemic peaks and overall glycemic response to carbohydrate-rich meals. The established experimental protocols for in vitro and in vivo assessment provide a clear framework for further investigation and comparative analysis. While its primary mechanism is well-supported, emerging research into its effects on cellular signaling pathways like AMPK and on the gut microbiota suggests that this compound may offer broader benefits for metabolic health. These characteristics position this compound as a compelling candidate for further development as a functional food ingredient or a therapeutic agent aimed at the management of postprandial hyperglycemia.

References

- 1. researchgate.net [researchgate.net]

- 2. D-Fagomine lowers postprandial blood glucose and modulates bacterial adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro α-glucosidase inhibitory assay [protocols.io]

- 4. Fate of d-Fagomine after Oral Administration to Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. elifesciences.org [elifesciences.org]

- 6. Specific Sirt1 Activator-mediated Improvement in Glucose Homeostasis Requires Sirt1-Independent Activation of AMPK - PMC [pmc.ncbi.nlm.nih.gov]

- 7. li01.tci-thaijo.org [li01.tci-thaijo.org]

- 8. tandfonline.com [tandfonline.com]

Preliminary Investigation of Fagomine's Anti-Inflammatory Properties: A Technical Guide

Abstract

Fagomine, a natural iminosugar found predominantly in buckwheat, has garnered scientific interest for its potential health benefits, including its anti-hyperglycemic and anti-obesity effects. Emerging evidence now points towards its significant anti-inflammatory properties. This technical guide provides a comprehensive overview of the preliminary investigations into this compound's anti-inflammatory capabilities. It summarizes key quantitative data from in vivo studies, details relevant experimental protocols, and visualizes the currently understood mechanism of action, which is primarily attributed to its modulatory effects on the gut microbiota. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound in inflammatory diseases.

Introduction

Chronic inflammation is a key pathological feature of numerous diseases, including metabolic syndrome, cardiovascular diseases, and neurodegenerative disorders. The iminosugar D-fagomine has been identified as a promising natural compound with the potential to mitigate inflammatory processes.[1][2] Initial studies have demonstrated that this compound can reduce the levels of key pro-inflammatory mediators in animal models.[3][4] This guide synthesizes the current understanding of this compound's anti-inflammatory effects, with a focus on its impact on inflammatory markers and its proposed mechanism of action.

Mechanism of Action: The Gut Microbiota Axis

The primary anti-inflammatory mechanism of this compound elucidated thus far is its indirect action through the modulation of the gut microbiota.[1][5] this compound appears to exert a prebiotic-like effect, altering the composition and diversity of gut bacteria, which in turn leads to a reduction in low-grade systemic inflammation.[2][3]

In high-fat diet-induced models of metabolic stress, this compound has been shown to counteract the diet-induced increase in potentially pro-inflammatory bacteria, such as those from the Enterobacteriaceae family, while promoting the growth of beneficial bacteria like Bifidobacteria.[4] This shift in the microbial landscape is believed to contribute to a healthier gut environment and a reduction in the translocation of inflammatory bacterial components, such as lipopolysaccharide (LPS), into the bloodstream.

References

- 1. Fiber-like Action of d-Fagomine on the Gut Microbiota and Body Weight of Healthy Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fiber-like Action of d-Fagomine on the Gut Microbiota and Body Weight of Healthy Rats [mdpi.com]

- 3. Fiber-like Action of d-Fagomine on the Gut Microbiota and Body Weight of Healthy Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Studies on MAPK signaling in the immune system - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Fagomine interaction with intestinal enzymes

An In-Depth Technical Guide on the Interaction of Fagomine with Intestinal Enzymes

Introduction

This compound is a natural iminosugar, specifically a piperidine alkaloid, first isolated from buckwheat (Fagopyrum esculentum Moench).[1][2] As a polyhydroxylated piperidine, its structure mimics that of monosaccharides, enabling it to interact with carbohydrate-processing enzymes. This guide provides a detailed technical overview of this compound's interaction with intestinal enzymes, focusing on its inhibitory mechanisms, quantitative efficacy, and the experimental protocols used for its evaluation. This information is critical for researchers and drug development professionals exploring this compound's potential as a modulator of carbohydrate metabolism for applications in functional foods and therapeutics.

Core Mechanism of Action: Inhibition of Intestinal α-Glucosidases

The final step in the digestion of carbohydrates occurs at the brush border of the small intestine and is catalyzed by a group of enzymes known as α-glucosidases.[3] These enzymes, which include sucrase-isomaltase (SI) and maltase-glucoamylase (MGAM), hydrolyze disaccharides and oligosaccharides into absorbable monosaccharides like glucose.[3][4][5]

This compound functions as a competitive inhibitor of these α-glucosidases.[6] Its structural similarity to a glucose molecule allows it to bind to the active site of the enzymes. This binding event prevents the natural substrate (e.g., sucrose, maltose) from accessing the active site, thereby slowing down the rate of carbohydrate hydrolysis. The direct consequence of this inhibition is a delay in the release and subsequent absorption of glucose into the bloodstream, which helps to lower the postprandial glycemic load.[1][7] This mechanism is a key strategy for managing type-2 diabetes.[6]

Quantitative Analysis of Enzyme Inhibition

The inhibitory potency of this compound against intestinal α-glucosidases has been quantified using standard biochemical assays. The key parameters are the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The data consistently show that while this compound is an effective inhibitor, other iminosugars like 1-deoxynojirimycin (1-DNJ) exhibit stronger inhibition.

| Compound | Enzyme Target | IC50 Value | Ki Value | Source Organism for Enzyme | Reference |

| This compound | α-Glucosidase | 0.18 mg/mL | 14 µg/mL (9.2 x 10⁻⁵ M) | Not Specified | [6] |

| 1-Deoxynojirimycin (1-DNJ) | α-Glucosidase | 0.70 µg/mL | 0.068 µg/mL (4.1 x 10⁻⁷ M) | Not Specified | [6] |

| Acarbose | Human Sucrase | 2.5 ± 0.5 µM | - | Human (Caco-2 Cells) | [5] |

| Acarbose | Rat Sucrase | 12.3 ± 0.6 µM | - | Rat | [5] |

| Isothis compound | Human Sucrase | >500 µM | - | Human (Caco-2 Cells) | [8] |

| Isothis compound | Human Isomaltase | 100 µM | - | Human (Caco-2 Cells) | [8] |

Experimental Protocols

The evaluation of this compound's inhibitory activity on intestinal enzymes typically involves in vitro assays using enzyme preparations from animal or human cell line sources.